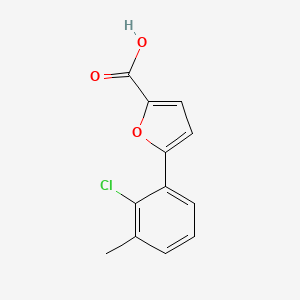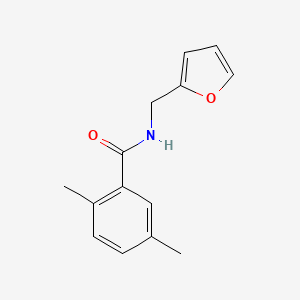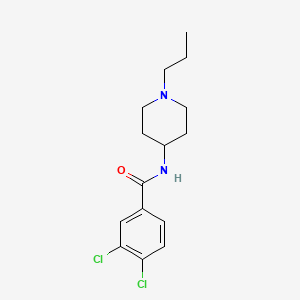
1-(3,4-dichlorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, commonly known as DPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. DPEP is a hydrazone derivative that is synthesized through a simple and efficient method, making it a popular choice for various laboratory experiments. In
Scientific Research Applications
DPEP has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. DPEP has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, DPEP has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of DPEP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to the suppression of various biological pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. DPEP has also been shown to have antibacterial and antifungal properties, making it effective against various bacterial and fungal infections. Additionally, DPEP has been shown to have anticancer properties, making it effective against various types of cancer cells.
Advantages and Limitations for Lab Experiments
DPEP has several advantages for laboratory experiments. It is synthesized through a simple and efficient method, making it a cost-effective option for various experiments. Additionally, DPEP has been shown to have various biological activities, making it a versatile compound for various applications. However, there are also limitations to using DPEP in laboratory experiments. Its mechanism of action is not fully understood, and its potential side effects are not well studied.
Future Directions
There are several future directions for the study of DPEP. One potential direction is to further explore its anti-inflammatory properties and its potential as a treatment for various inflammatory diseases. Another potential direction is to study its antibacterial and antifungal properties and its potential as a new antibiotic. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, DPEP has great potential for various scientific research applications and warrants further investigation.
Synthesis Methods
DPEP is synthesized through a simple and efficient method that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 1-(3,4-dichlorophenyl)ethanone. This intermediate is then reacted with 6-chloro-2-methyl-4-pyrimidinylhydrazine to form DPEP. The overall yield of this synthesis method is high, making it a cost-effective option for laboratory experiments.
properties
IUPAC Name |
6-chloro-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N4/c1-7(9-3-4-10(14)11(15)5-9)19-20-13-6-12(16)17-8(2)18-13/h3-6H,1-2H3,(H,17,18,20)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKARQWIKGGHFJ-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)
![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)

![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)



![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)
![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)
